molecular formula C8H11BrN2S B13213629 5-{[1-(Bromomethyl)cyclopropyl]methyl}-4-methyl-1,2,3-thiadiazole

5-{[1-(Bromomethyl)cyclopropyl]methyl}-4-methyl-1,2,3-thiadiazole

Cat. No.: B13213629
M. Wt: 247.16 g/mol
InChI Key: MNQTUGZQQQLJAX-UHFFFAOYSA-N
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Description

5-{[1-(Bromomethyl)cyclopropyl]methyl}-4-methyl-1,2,3-thiadiazole is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 4 with a methyl group and at position 5 with a [1-(bromomethyl)cyclopropyl]methyl moiety. Structural characterization likely employs techniques like IR, NMR, and X-ray diffraction, supported by software tools such as SHELXL and WinGX/ORTEP for crystallographic refinement and visualization .

Properties

Molecular Formula

C8H11BrN2S

Molecular Weight

247.16 g/mol

IUPAC Name

5-[[1-(bromomethyl)cyclopropyl]methyl]-4-methylthiadiazole

InChI

InChI=1S/C8H11BrN2S/c1-6-7(12-11-10-6)4-8(5-9)2-3-8/h2-5H2,1H3

InChI Key

MNQTUGZQQQLJAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)CC2(CC2)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[1-(Bromomethyl)cyclopropyl]methyl}-4-methyl-1,2,3-thiadiazole typically involves multi-step reactions. One common method includes the use of zinc chloride and sodium azide in dimethylformamide, followed by heating and subsequent treatment with aqueous hydrochloric acid . Another step involves the use of N-bromosuccinimide and dibenzoyl peroxide in carbon tetrachloride under heating conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-{[1-(Bromomethyl)cyclopropyl]methyl}-4-methyl-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can lead to the formation of azide derivatives.

Scientific Research Applications

5-{[1-(Bromomethyl)cyclopropyl]methyl}-4-methyl-1,2,3-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[1-(Bromomethyl)cyclopropyl]methyl}-4-methyl-1,2,3-thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The thiadiazole ring may also interact with metal ions and other cofactors, modulating their activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structural uniqueness lies in its brominated cyclopropane substituent. Below is a comparison with key analogs from the evidence:

Compound Name Core Structure Substituents Key Structural Notes
5-{[1-(Bromomethyl)cyclopropyl]methyl}-4-methyl-1,2,3-thiadiazole (Target) 1,2,3-Thiadiazole - 4-Methyl
- 5-[1-(Bromomethyl)cyclopropyl]methyl
Brominated cyclopropane introduces steric hindrance and potential electrophilic sites.
5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol () 1,3,4-Thiadiazole - 2-Thiol
- 5-(4-Bromobenzylideneamino)
Aromatic bromine and imine group enhance conjugation and reactivity .
5-(4-Cyclopropyl-5-((3-fluorobenzyl)sulfonyl)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole () 1,2,3-Thiadiazole - 4-Methyl
- 5-Triazolyl-sulfonyl-fluorobenzyl
Fluorobenzyl and sulfonyl groups enhance electronic diversity and antifungal activity .

Key Observations :

  • Bromine Effects : The target’s aliphatic bromine (cyclopropane) contrasts with the aromatic bromine in ’s compound, likely altering reactivity (e.g., slower SN2 substitution vs. aromatic electrophilic substitution) .
  • Cyclopropane vs. Aromatic Rings : The cyclopropane’s ring strain in the target may increase reactivity compared to the planar aromatic systems in and .
  • Bioactivity Potential: ’s compound shows antifungal activity, suggesting that the thiadiazole-triazolyl-sulfonyl motif could be a pharmacophore. The target’s bromomethyl group may confer similar bioactivity through alkylation or halogen bonding .

Physical and Spectral Properties

Table: Comparative Physical and Spectral Data
Compound Melting Point (°C) Key IR Peaks (cm⁻¹) ¹H-NMR Signals (δ, ppm)
Target Compound Not reported Expected: ~650 (C-Br), ~1600 (C=N) Predicted: ~3.0–4.0 (cyclopropane CH₂), ~2.5 (CH₃)
5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol () 120–122 2595 (-SH), 1620 (C=N), 785 (C-Br) 13.0 (-SH), 8.36 (-CH=N-), 7.52–7.77 (Ar-H)
’s Compound Not reported Not provided; likely S=O (~1350) and C-F (~1250) Reported: Cyclopropyl (δ ~1.0–2.0), fluorobenzyl (δ ~7.0)

Analysis :

  • The target’s IR spectrum would differ from due to the absence of -SH and aromatic C-Br, focusing instead on aliphatic C-Br (~650 cm⁻¹) and thiadiazole C=N (~1600 cm⁻¹).
  • ’s distinct -SH peak (2595 cm⁻¹) and aromatic protons (δ 7.52–7.77) highlight its conjugation-driven electronic environment .

Crystallographic and Computational Insights

  • : Crystal structure solved in monoclinic space group P121/n1 (a = 8.929 Å, b = 12.715 Å, c = 15.161 Å) using SHELXL . DFT studies (B3LYP/6-31G(d,p)) correlate experimental and theoretical bond parameters, validating structural stability .
  • Target Compound : If crystallized, similar methods (SHELX/WinGX) would resolve its cyclopropane geometry and bromine positioning .

Biological Activity

5-{[1-(Bromomethyl)cyclopropyl]methyl}-4-methyl-1,2,3-thiadiazole (CAS No. 1865028-10-9) is a thiadiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its anticancer, antimicrobial, and other pharmacological effects, supported by various studies and data.

  • Molecular Formula : C₇H₁₁BrN₂S
  • Molecular Weight : 207.14 g/mol
  • Structure : The compound features a thiadiazole ring substituted with a bromomethyl cyclopropyl group and a methyl group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines:

  • Cell Lines Tested :
    • A431 (human epidermoid carcinoma)
    • Jurkat (human T lymphocyte leukemia)

In a comparative study, certain thiadiazole derivatives exhibited IC₅₀ values lower than the standard drug doxorubicin, indicating strong anticancer activity . The mechanism of action often involves interaction with specific proteins through hydrophobic contacts and hydrogen bonding .

Antimicrobial Activity

Thiadiazoles have also been evaluated for their antimicrobial properties. The presence of electron-donating groups on the thiadiazole ring enhances their efficacy against bacterial strains. In particular:

  • Activity Against :
    • Staphylococcus aureus
    • Escherichia coli

Studies showed that compounds with similar structures demonstrated antibacterial activity comparable to established antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural FeatureBiological Impact
Thiadiazole RingEssential for anticancer and antimicrobial activity
Bromomethyl GroupEnhances interaction with target proteins
Cyclopropyl SubstitutionInfluences lipophilicity and cellular uptake

Case Studies

  • Anticancer Study : A series of thiazole derivatives were synthesized and tested against various cancer cell lines. Among them, compounds with a similar structure to this compound showed promising results with IC₅₀ values in the low micromolar range .
  • Antimicrobial Efficacy : Research on substituted phenylthiazoles revealed that derivatives with halogen substitutions exhibited enhanced antibacterial properties against gram-positive and gram-negative bacteria .

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